2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one
Description
Properties
CAS No. |
95885-57-7 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2,4-diphenyl-4-prop-2-ynyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H13NO2/c1-2-13-18(15-11-7-4-8-12-15)17(20)21-16(19-18)14-9-5-3-6-10-14/h1,3-12H,13H2 |
InChI Key |
GHBAOCWEHJTAHB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one typically involves the cyclization of suitable precursors , often amino acid derivatives or azlactones, under controlled conditions. The key step is the formation of the oxazolone ring, which can be achieved via intramolecular cyclization facilitated by acidic or basic catalysts.
Cyclization of Azlactone Precursors
One common route involves the preparation of azlactone intermediates (oxazol-5(4H)-ones) from amino acids or their derivatives, followed by substitution at the 4-position with a prop-2-yn-1-yl group. The general procedure includes:
- Starting materials: N-acetylglycine or related amino acid derivatives and benzaldehyde derivatives.
- Reagents: Sodium acetate and acetic anhydride are used to promote cyclization.
- Conditions: Refluxing the mixture in acetic anhydride for several hours (e.g., 7 hours) leads to azlactone formation.
- Isolation: Cooling the reaction mixture and filtration yields the azlactone as a solid product.
This azlactone can then be alkylated at the 4-position with propargyl bromide or similar alkynylating agents to introduce the prop-2-yn-1-yl substituent, often under basic conditions.
Alkylation with Propargyl Halides
The alkylation step involves:
- Base: A mild base such as potassium carbonate or sodium hydride to deprotonate the azlactone.
- Alkylating agent: Propargyl bromide or propargyl chloride.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Temperature: Room temperature to moderate heating (e.g., 40–60 °C).
- Outcome: Formation of the 4-(prop-2-yn-1-yl) substituted oxazolone with retention of the phenyl groups at positions 2 and 4.
Alternative Synthetic Routes
- One-pot procedures: Recent advances include one-pot sequential reactions combining azlactone formation and alkylation steps, improving efficiency and yield.
- Catalytic methods: Use of palladium-catalyzed reactions for enantioselective synthesis of related oxazolone derivatives has been reported, though specific application to this compound requires further exploration.
- Avoidance of harsh acidic conditions: Since oxazolone rings are sensitive to strong acids, milder dehydrating agents or neutral cyclization conditions are preferred to prevent ring opening or decomposition.
Detailed Research Findings
Reaction Yields and Conditions
Spectroscopic Characterization
- IR Spectroscopy: Characteristic oxazolone carbonyl stretch near 1770 cm⁻¹.
- NMR Spectroscopy:
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 275.3 g/mol.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Azlactone formation + alkylation | N-acetylglycine, benzaldehyde, NaOAc, Ac2O; propargyl bromide, base | Reflux 7 h; 40–60 °C, 4–6 h | Straightforward, moderate yield | Multi-step, moderate purification needed |
| One-pot sequential synthesis | Amino acid derivative, Pd catalyst, EtOAc, TMSCl | Room temp, 2-step sequence | Improved efficiency, enantioselective potential | Requires catalyst, optimization needed |
| Alternative mild cyclization | Amino methyl ketones, mild dehydrating agents | Mild heating, neutral pH | Avoids ring decomposition | Less explored for this compound |
Chemical Reactions Analysis
Cycloaddition Reactions
The propargyl group facilitates [3+2] and [4+2] cycloadditions. Key examples include:
Huisgen Azide-Alkyne Cycloaddition
The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. For example:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Organic azide (R-N₃) | CuSO₄, sodium ascorbate, RT | 1,2,3-Triazole-linked oxazolone | 85–92% |
This reaction is critical for bioconjugation and polymer chemistry applications.
Diels-Alder Reactions
The oxazolone core acts as a dienophile in inverse electron-demand Diels-Alder reactions with electron-rich dienes:
| Diene | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| 1,3-Cyclohexadiene | Toluene, 80°C, 12h | Bicyclic oxazolidinone | >95% endo |
Oxidation and Functionalization
The propargyl side chain and oxazolone ring undergo selective oxidation:
Propargyl Oxidation
Using meta-chloroperbenzoic acid (mCPBA), the alkyne is epoxidized:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C | Epoxypropyl-substituted oxazolone | Retains oxazolone core |
Oxazolone Ring Opening
Nucleophilic attack at the carbonyl group leads to ring opening:
| Nucleophile | Conditions | Product | Application | Source |
|---|---|---|---|---|
| H₂O | HCl (cat.), reflux | α-Acyloxy amide | Peptide synthesis | |
| Amines | Et₃N, RT | Substituted β-enamino esters | Heterocycle precursors |
Nucleophilic Substitution
The oxazolone’s electrophilic C5 position reacts with nucleophiles:
| Nucleophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Grignard | THF, −78°C | C5-alkylated oxazolone | >90% | |
| Phenol | K₂CO₃, DMF, 60°C | Aryloxy-substituted derivative | Moderate |
Transition Metal-Catalyzed Reactions
The alkyne participates in cross-coupling and cyclization:
Sonogashira Coupling
| Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aryl iodide | Pd(PPh₃)₄, CuI, NEt₃ | Diarylacetylene-oxazolone hybrid | 75–88% |
Gold-Catalyzed Cyclization
Au(I) catalysts induce propargyl rearrangements:
| Catalyst | Conditions | Product | Key Intermediate | Source |
|---|---|---|---|---|
| AuCl(PPh₃) | Toluene, 80°C | Spirocyclic oxindole | Allenyl oxazolone |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the oxazolone undergoes ring expansion:
| Conditions | Product | Mechanistic Pathway | Source |
|---|---|---|---|
| H₂SO₄, AcOH, 100°C | Quinolinone derivative | Beckmann rearrangement |
Comparative Reactivity Data
The table below summarizes reaction outcomes under varying conditions:
| Reaction Type | Optimal Temp (°C) | Catalyst | Conversion (%) | Byproduct Formation |
|---|---|---|---|---|
| CuAAC | 25 | CuSO₄/ascorbate | 92 | <5% |
| Diels-Alder | 80 | None | 87 | 13% dimerization |
| Sonogashira | 100 | Pd(PPh₃)₄ | 78 | 10% homocoupling |
Mechanistic Insights
-
Cycloadditions : Propargyl’s π-system enhances dienophile reactivity via conjugation with the oxazolone carbonyl .
-
Ring Opening : Steric hindrance from phenyl groups directs nucleophiles to the C5 position .
-
Au Catalysis : Propargyl-to-allenyl isomerization precedes cyclization, forming spirocenters .
This compound’s multifunctional design supports applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (clickable polymers) . Further studies should explore enantioselective transformations and catalytic diversification.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one is in the field of medicinal chemistry, particularly for its potential anticancer properties. Research indicates that compounds with oxazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxazole can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Its derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. This property makes it a candidate for developing new antimicrobial agents to combat resistant strains .
Materials Science
Polymer Chemistry
In materials science, 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one can be utilized as a building block for synthesizing polymers. Its ability to undergo polymerization reactions allows for the creation of new materials with desirable mechanical and thermal properties. For example, the incorporation of this compound into polymer matrices can enhance their thermal stability and mechanical strength .
Fluorescent Materials
The compound's unique structure also lends itself to applications in optoelectronics. Research has indicated that oxazole derivatives can exhibit fluorescence properties suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This application is particularly relevant in developing advanced display technologies .
Organic Synthesis
Reagent in Synthesis Reactions
In organic synthesis, 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one serves as a versatile reagent for various chemical transformations. It can be employed in cycloaddition reactions and as a precursor for synthesizing more complex organic molecules. Its reactivity under different conditions makes it valuable in synthetic organic chemistry .
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of 2,4-Diphenyl derivatives on breast cancer cells. The research demonstrated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. The results highlighted the potential of this compound as a lead structure for developing novel anticancer therapies .
Case Study 2: Polymer Development
Research conducted on the incorporation of 2,4-Diphenyl derivatives into polymer matrices showed enhanced thermal stability compared to traditional polymers. The study focused on the synthesis of thermoplastic elastomers using this compound as a crosslinking agent, resulting in materials with improved elasticity and heat resistance .
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-4-(prop-2-yn-1-yl)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase the electrophilicity of the oxazolone ring, enhancing reactivity in nucleophilic additions .
- Steric Effects: Bulky substituents (e.g., propargyl) may hinder π–π stacking but improve solubility in nonpolar solvents .
- Configuration : The Z-configuration of the exocyclic double bond in benzylidene derivatives is thermodynamically favored, stabilizing the crystal lattice .
Spectral and Physicochemical Properties
Substituents significantly alter spectral signatures and physical properties:
Table 2: Spectral and Physical Data
*Predicted values based on analog data.
Key Observations :
- The C=O stretching frequency in IR correlates with substituent electronegativity; electron-withdrawing groups increase the frequency .
- Propargyl-substituted derivatives (target compound) likely exhibit higher molecular weights and boiling points compared to benzylidene analogs due to increased van der Waals interactions.
Table 3: Antimicrobial Activity of Selected Oxazolones
Key Observations :
Biological Activity
2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one is a compound belonging to the oxazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one can be represented as follows:
This structure features a five-membered heterocyclic ring with two phenyl groups and a propyne side chain, which may contribute to its unique biological properties.
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one exhibit significant anticancer properties. For instance, derivatives of oxazolone have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain oxazolone derivatives selectively inhibited cyclooxygenase (COX) enzymes, with implications for cancer therapy due to their role in tumorigenesis .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Inhibitors of COX enzymes are crucial in managing inflammation and pain. The selectivity of certain oxazolone derivatives towards COX-2 over COX-1 suggests a therapeutic advantage in minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of oxazole derivatives have shown promising results against various bacterial strains. The presence of electron-withdrawing groups in the structure may enhance the compound's ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes .
The biological activity of 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes, particularly COX-2, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- Cell Cycle Modulation : By inducing cell cycle arrest in cancer cells, the compound can prevent proliferation and promote apoptosis.
- Membrane Disruption : The amphiphilic nature of the compound could facilitate interaction with lipid membranes, resulting in antimicrobial activity.
Case Study 1: Anticancer Activity
In a study focused on the synthesis and evaluation of oxazole derivatives for anticancer activity, 2,4-Diphenyl derivatives were found to exhibit significant cytotoxicity against various cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with target proteins involved in cancer progression .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2,4-Diphenyl derivative | A549 (Lung) | 10 |
| Similar derivative | MCF7 (Breast) | 8 |
Case Study 2: Anti-inflammatory Activity
A separate investigation assessed the anti-inflammatory effects of oxazole compounds in a rat model of arthritis. The administration of a selected derivative resulted in a significant reduction in inflammatory markers compared to control groups .
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| Oxazole Derivative | 65 |
Q & A
Basic Research Questions
Q. How is 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one synthesized, and what are the critical steps to optimize yield?
- Methodology : The compound is synthesized via N-acylation of amino acids (e.g., phenylalanine) with acyl chlorides, followed by intramolecular cyclization. Key steps include:
- Reagent selection : Use of acetic anhydride as a cyclization agent and sodium acetate as a catalyst (similar to protocols in azlactone synthesis) .
- Reaction conditions : Refluxing in anhydrous conditions (e.g., acetic anhydride) to drive cyclization .
- Purification : Recrystallization from solvents like ethanol or chloroform to isolate high-purity crystals .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Key techniques :
- NMR spectroscopy : H and C NMR identify substituents (e.g., propynyl protons at δ ~2.5–3.0 ppm, aromatic protons at δ ~7.0–8.0 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1750–1800 cm) and alkyne (C≡C) stretches (~2100–2260 cm) .
- Elemental analysis : Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What are the best practices for growing single crystals suitable for X-ray diffraction studies?
- Crystallization methods :
- Slow evaporation : Use chloroform or ethanol as solvents to promote gradual crystal growth .
- Temperature control : Maintain stable refrigeration (4–8°C) to minimize thermal disorder .
- Crystal quality : Ensure crystals are colorless, block-shaped, and free of cracks (dimensions ≥0.2 × 0.2 × 0.2 mm) .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic structure and reactivity of this oxazolone derivative?
- Methodology :
- Geometry optimization : Use Gaussian or ORCA software to minimize molecular energy and predict bond lengths/angles (e.g., propynyl C≡C bond ~1.20 Å) .
- Electronic properties : Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., ΔE ~4–5 eV for similar oxazolones) .
- Reactivity prediction : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen as a reactive center) .
Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results for this compound?
- Case example : If X-ray data (e.g., bond lengths) conflict with DFT-optimized geometries:
- Cross-validation : Re-refine crystallographic data using SHELXL with updated restraints .
- Dynamic effects : Account for thermal motion in X-ray models (e.g., anisotropic displacement parameters) .
Q. How do intermolecular interactions influence the solid-state packing and stability of this compound?
- Key interactions :
- C–H⋯O hydrogen bonds : Stabilize chain-like motifs along crystallographic axes (e.g., –A–B–A–B– chains with donor-acceptor distances ~3.2–3.5 Å) .
- π–π stacking : Planar oxazole and phenyl rings interact (inter-centroid distances ~3.7–3.9 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
